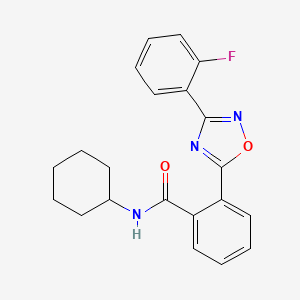
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide, also known as HMI-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by researchers at the University of California, San Francisco in 2009 and has since been the subject of numerous scientific investigations.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. The compound has been shown to inhibit the activity of the Wnt signaling pathway, which is involved in cell proliferation and differentiation. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to have a variety of biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to inhibit the formation of amyloid plaques in Alzheimer's disease. The compound has also been shown to have anti-inflammatory effects and to inhibit the replication of certain viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is that it is a relatively small molecule that can be easily synthesized in the laboratory. In addition, the compound has been shown to have a variety of potential therapeutic applications, making it a promising target for further research. However, one limitation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are many potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide. One possible direction is to further investigate the compound's mechanism of action in order to optimize its therapeutic potential. In addition, researchers could investigate the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide in combination with other therapies for the treatment of cancer and other diseases. Finally, researchers could investigate the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide in animal models of disease in order to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide involves a multi-step process that includes the reaction of 2-hydroxy-7-methylquinoline with o-tolylisobutyric acid. The resulting compound is then treated with thionyl chloride to yield the final product. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is relatively straightforward and can be performed using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and viral infections. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-8-6-5-7-16(20)4)13-18-12-17-10-9-15(3)11-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXJRQUJHNRPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)

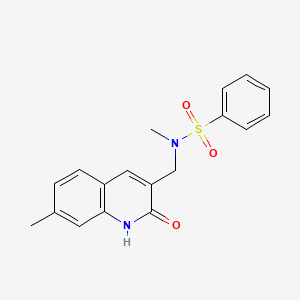

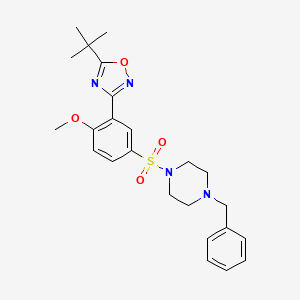

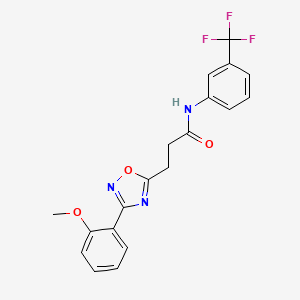

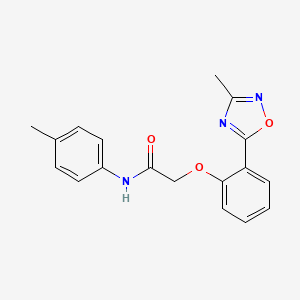
![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)

